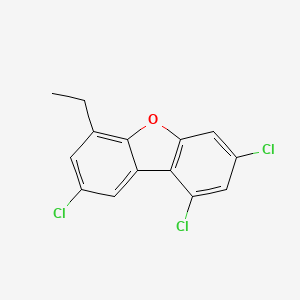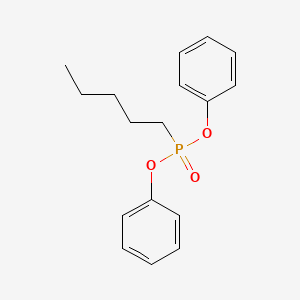![molecular formula C6H8ClNO B12904837 5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride is a heterocyclic compound with a fused ring structure, combining elements of both furan and pyrrole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an amine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating (50-100°C).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process.
化学反応の分析
Types of Reactions
5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone derivative, while reduction could produce a fully saturated pyrrole ring.
科学的研究の応用
Chemistry
In chemistry, 5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and antiviral activities .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for designing new drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical modifications makes it a versatile component in material science.
作用機序
The mechanism by which 5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity and leading to the desired biological effect.
類似化合物との比較
Similar Compounds
5,6-Dihydro-4H-furo[2,3-c]pyrrole: The parent compound without the hydrochloride group.
2,5-Dihydro-1H-pyrrole Hydrochloride: A similar compound with a different ring structure.
Uniqueness
5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride is unique due to its fused ring system, which imparts distinct chemical and biological properties
特性
分子式 |
C6H8ClNO |
|---|---|
分子量 |
145.59 g/mol |
IUPAC名 |
5,6-dihydro-4H-furo[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C6H7NO.ClH/c1-2-8-6-4-7-3-5(1)6;/h1-2,7H,3-4H2;1H |
InChIキー |
PBFZYVALOCMXPD-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CN1)OC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
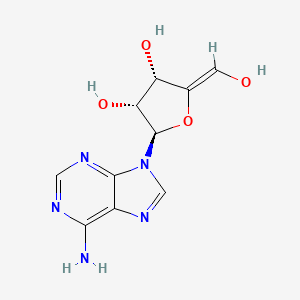
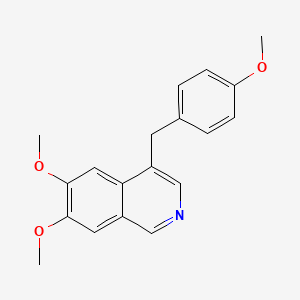


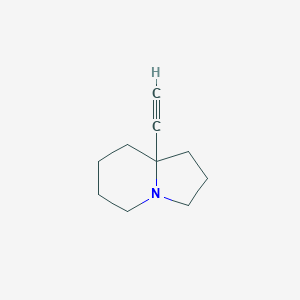
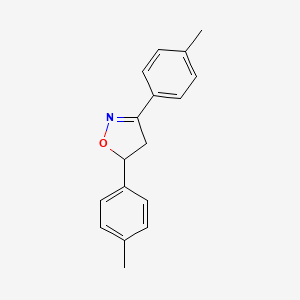

![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
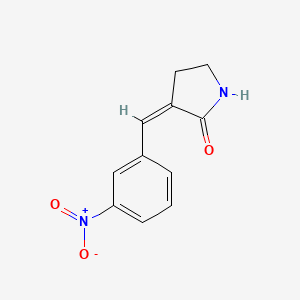
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)
